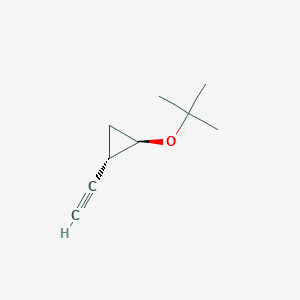
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is a cyclic compound that has gained significant interest in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its strained cyclic structure. It can undergo ring-opening reactions, which make it a useful building block for the synthesis of complex organic molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) have not been extensively studied. However, studies have shown that it can exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is its unique cyclic structure, which makes it a versatile building block for the synthesis of complex organic molecules. Additionally, it can exhibit interesting physical and chemical properties, making it a potential candidate for the development of new materials. However, its strained cyclic structure can also make it difficult to handle and manipulate in lab experiments, and its toxicity can pose a safety risk.
Zukünftige Richtungen
There are several future directions for the research of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI). One potential area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of science. Furthermore, investigations into its toxicity and safety profile are necessary for its potential use in drug development. Lastly, exploring its potential use in the development of new materials such as polymers and liquid crystals is an exciting area of research.
Conclusion
In conclusion, Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is a unique cyclic compound that has gained significant interest in scientific research due to its potential applications in various fields of science. Its versatile nature as a building block for complex organic molecules and potential use in the development of new materials make it an exciting area of research for the future. However, further studies are needed to fully understand its mechanism of action, toxicity, and safety profile for its potential use in drug development.
Synthesemethoden
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) can be synthesized by various methods, including the reaction of 1-(1,1-dimethylethoxy)-2-ethynylcyclopropane with a suitable reagent such as sodium hydride or lithium diisopropylamide. Another method involves the reaction of 1-(1,1-dimethylethoxy)-2-ethynylcyclopropane with a strong base such as sodium amide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) has been extensively studied for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and materials science. It has been used as a building block for the synthesis of various natural products and pharmaceuticals. Additionally, it has been investigated for its potential use in the development of new materials such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
136689-65-1 |
|---|---|
Produktname |
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(1S,2R)-1-ethynyl-2-[(2-methylpropan-2-yl)oxy]cyclopropane |
InChI |
InChI=1S/C9H14O/c1-5-7-6-8(7)10-9(2,3)4/h1,7-8H,6H2,2-4H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
ZFJQSMGUIRPQKX-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)(C)O[C@@H]1C[C@H]1C#C |
SMILES |
CC(C)(C)OC1CC1C#C |
Kanonische SMILES |
CC(C)(C)OC1CC1C#C |
Synonyme |
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



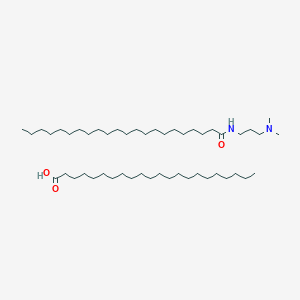
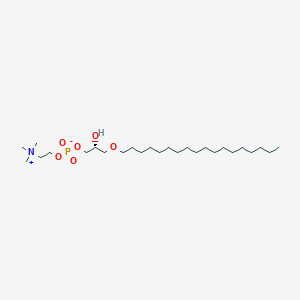
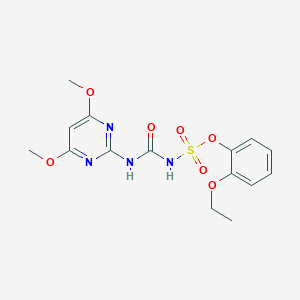
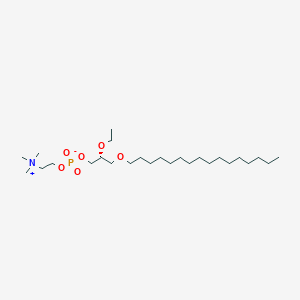

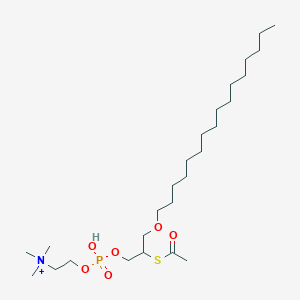
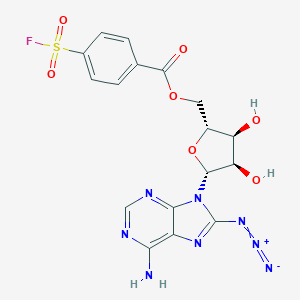

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
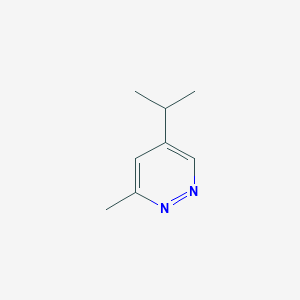
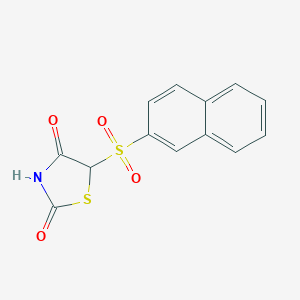
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)